molecular formula C17H15N3O2 B13999233 (4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone CAS No. 79159-45-8

(4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone

Cat. No.: B13999233
CAS No.: 79159-45-8
M. Wt: 293.32 g/mol
InChI Key: WTINMPDZNRRMGE-UHFFFAOYSA-N
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Description

(4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C17H15N3O2 It is known for its unique structure, which includes an anilino group attached to a pyrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone typically involves the reaction of 4-anilinopyrazole with 4-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the anilino group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an anilino group, pyrazole ring, and methoxyphenyl group makes it a versatile compound for various applications.

Properties

CAS No.

79159-45-8

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

(4-anilino-1H-pyrazol-5-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)17(21)16-15(11-18-20-16)19-13-5-3-2-4-6-13/h2-11,19H,1H3,(H,18,20)

InChI Key

WTINMPDZNRRMGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=NN2)NC3=CC=CC=C3

Origin of Product

United States

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